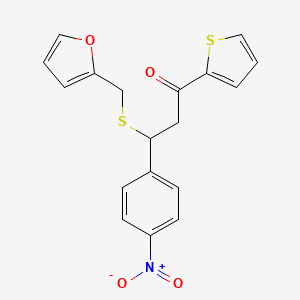

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(furan-2-ylmethylsulfanyl)-3-(4-nitrophenyl)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S2/c20-16(17-4-2-10-24-17)11-18(25-12-15-3-1-9-23-15)13-5-7-14(8-6-13)19(21)22/h1-10,18H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCAYAPRWQOUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Thiophen-2-yl Propan-1-one Derivatives

Key Observations :

- The thiophen-2-yl ketone group is a common motif in Friedel-Crafts-derived compounds, with yields typically >65%.

- Substitutions at position 3 (e.g., aryl, heterocyclic, or thioether groups) significantly alter polarity and melting points.

Spectroscopic Data

- 1H NMR : Thiophen-2-yl protons resonate at δ ~7.0–7.8 ppm, while aromatic protons (e.g., 4-nitrophenyl) appear upfield at δ ~6.6–7.3 ppm.

- 13C NMR : The ketone carbonyl resonates at δ ~190–200 ppm, with thiophene carbons at δ ~125–140 ppm.

Nitro-Substituted Aromatic Compounds

Impact of the Nitro Group

The 4-nitrophenyl group enhances electrophilicity and may improve bioactivity. Comparisons include:

Key Observations :

- Nitro groups increase melting points (e.g., 7j: 174–176°C) due to enhanced intermolecular interactions.

- Nitro-substituted compounds often exhibit cytotoxic or anticancer activity, as seen in pyrazolyl chalcones.

Thioether and Furan-Containing Analogs

Thioether Linkages

The furan-2-ylmethyl thioether group in the target compound distinguishes it from analogs with simpler thioethers:

Key Observations :

- Thioether groups introduce steric bulk and moderate polarity, affecting solubility and crystallinity.

- Furan-2-ylmethyl thioether may enhance π-π stacking interactions compared to alkyl thioethers.

Furan vs. Thiophene Heterocycles

- Furan (oxygen-containing) is less electron-rich than thiophene (sulfur-containing), altering electronic properties and reactivity.

- Hybrid compounds (e.g., 7j) demonstrate that combining furan/thiophene with nitro groups can optimize bioactivity.

Computational and Spectroscopic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.